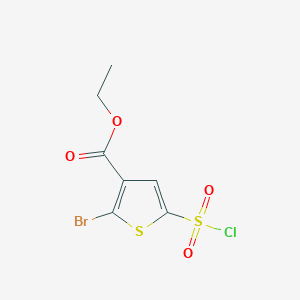

Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry and material science. Thiophene itself is a five-membered heterocyclic compound containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate typically involves the bromination and chlorosulfonation of thiophene derivatives. One common method includes the bromination of ethyl thiophene-3-carboxylate followed by chlorosulfonation. The reaction conditions often involve the use of bromine and chlorosulfonic acid under controlled temperatures to ensure the selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of bromine and chlorosulfonic acid .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other nucleophiles.

Reduction Reactions: The compound can be reduced to form different thiophene derivatives.

Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products

The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in different applications .

Scientific Research Applications

Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate involves its interaction with various molecular targets. The bromine and chlorosulfonyl groups allow for selective binding and modification of biological molecules. The pathways involved may include inhibition of specific enzymes or interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-thiophenecarboxylate

- 2-Bromo-5-(chlorosulfonyl)thiophene

- Ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate

Uniqueness

Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate is unique due to the presence of both bromine and chlorosulfonyl groups, which provide distinct reactivity and potential for diverse applications compared to other thiophene derivatives .

Biological Activity

Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate is a compound belonging to the thiophene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the bromination and chlorosulfonation of thiophene derivatives. The compound's structure features a thiophene ring substituted with both bromine and chlorosulfonyl groups, enhancing its reactivity and potential biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. In a comparative analysis, compounds with similar thiophene structures exhibited significant antibacterial activity against various strains of bacteria, including multidrug-resistant pathogens.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Thiophene Derivative A | 3.125 | XDR Salmonella Typhi |

| Thiophene Derivative B | 32 | E. coli |

The minimum inhibitory concentration (MIC) values indicate that certain derivatives can outperform traditional antibiotics like ciprofloxacin and ceftriaxone in specific cases, suggesting a potential for developing new antimicrobial agents based on this scaffold .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes. The compound's halogenated structure is known to enhance binding affinity to enzyme active sites, impacting their catalytic activity. For example, studies have shown that similar thiophene derivatives can inhibit p38 MAP kinase with IC50 values in the low micromolar range, indicating substantial inhibitory potential .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural characteristics:

- Halogen Substitution : The presence of bromine and chlorine atoms increases lipophilicity and affects the electronic properties of the molecule, enhancing its interaction with biological targets.

- Sulfonyl Group : The chlorosulfonyl moiety is known to participate in nucleophilic attack mechanisms, which can lead to enzyme inhibition or disruption of bacterial cell wall synthesis.

- Carboxylate Functionality : This group may facilitate hydrogen bonding interactions with target proteins, contributing to the overall bioactivity.

Case Studies

- Antibacterial Efficacy : A study investigating the antibacterial properties of various thiophene derivatives found that those with similar substituents as this compound exhibited remarkable activity against XDR Salmonella Typhi, highlighting the compound's potential as a lead structure for antibiotic development .

- Enzyme Interaction Studies : Research on related compounds has demonstrated significant inhibition of key enzymes involved in bacterial virulence pathways. The structural modifications akin to those found in this compound were shown to enhance binding affinities, leading to effective inhibition at low concentrations .

Properties

Molecular Formula |

C7H6BrClO4S2 |

|---|---|

Molecular Weight |

333.6 g/mol |

IUPAC Name |

ethyl 2-bromo-5-chlorosulfonylthiophene-3-carboxylate |

InChI |

InChI=1S/C7H6BrClO4S2/c1-2-13-7(10)4-3-5(14-6(4)8)15(9,11)12/h3H,2H2,1H3 |

InChI Key |

GOYZGVLSLXAONP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)S(=O)(=O)Cl)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.